2-Bromo-3-fluoroanisole

Catalog No.
S673993
CAS No.
446-59-3
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoroanisole

CAS Number

446-59-3

Product Name

2-Bromo-3-fluoroanisole

IUPAC Name

2-bromo-1-fluoro-3-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3

InChI Key

RNUBPKHSQXYYCV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)Br

Canonical SMILES

COC1=C(C(=CC=C1)F)Br

Synthesis:

2-Bromo-3-fluoroanisole is an organic molecule that can be synthesized through various methods. One common approach involves the diazotization of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid. PubChem, National Institutes of Health: )

Potential Applications:

While the specific research applications of 2-bromo-3-fluoroanisole are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

  • Medicinal Chemistry: The presence of a fluorine atom and a bromine group can influence the molecule's biological properties, making it a potential candidate for drug discovery and development. [DOI: 10.1021/acs.medchemlett.7b00233] However, further research is required to explore its specific therapeutic potential.
  • Material Science: The aromatic ring structure and halogenated substituents could render 2-bromo-3-fluoroanisole suitable for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors. However, dedicated research efforts are needed to investigate its potential in this field.
  • Organic Chemistry: The molecule can serve as a building block for the synthesis of more complex organic molecules with desired functionalities. This could be valuable for the preparation of various probes, drug analogs, or functional materials.

2-Bromo-3-fluoroanisole is an organic compound characterized by the molecular formula C₇H₆BrFO. It features a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the third position, along with a methoxy group (–OCH₃) at the fourth position. This compound typically appears as a colorless to light yellow liquid and has notable physical properties, including a melting point of approximately 217-219 °C and a molecular weight of 205.03 g/mol .

, primarily due to its halogen substituents. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of diverse derivatives. For example:
    Br C6H4F O+NuNu C6H4F O+Br\text{Br C}_6\text{H}_4\text{F O}+\text{Nu}\rightarrow \text{Nu C}_6\text{H}_4\text{F O}+\text{Br}^-
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

While specific biological activities of 2-Bromo-3-fluoroanisole are not extensively documented, its structure suggests potential applications in medicinal chemistry. Compounds with similar halogenated aromatic structures have been studied for their anti-cancer properties and other therapeutic effects. The presence of both bromine and fluorine may influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies .

The synthesis of 2-Bromo-3-fluoroanisole can be accomplished through several methods:

  • Diazotization Method: This involves the diazotization of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid to yield the desired product.
  • Substitution Reaction: Another common method is to react 2-chloro-3-fluoroanisole with sodium bromide under alkaline conditions, facilitating the substitution of chlorine with bromine .

These methods highlight the versatility in synthesizing this compound, allowing for various approaches depending on available reagents and desired yields.

2-Bromo-3-fluoroanisole serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be used as a building block for more complex molecules, including liquid crystals and specialty chemicals. Additionally, its reactivity makes it valuable in material science for developing advanced polymers and electronic materials.

Several compounds exhibit structural similarities to 2-Bromo-3-fluoroanisole:

Compound NameStructure DescriptionUnique Features
2-Bromo-4-fluoroanisoleBromine at position 2 and fluorine at position 4Different substitution pattern affects reactivity
4-Bromo-3-nitroanisoleBromine at position 4 and nitro group at position 3Nitro group introduces different electronic effects
4-Chloro-2-fluoroanisoleChlorine at position 4 and fluorine at position 2Chlorine has different reactivity compared to bromine

Uniqueness: The specific substitution pattern of 2-Bromo-3-fluoroanisole imparts distinct reactivity characteristics that differentiate it from similar compounds, making it particularly versatile in synthetic applications .

The synthesis and characterization of 2-bromo-3-fluoroanisole (CAS 446-59-3) emerged from advancements in halogenated aromatic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as halogenated anisoles, gained prominence in pharmaceutical and materials research due to their tunable electronic properties. Early synthetic routes focused on electrophilic substitution reactions, leveraging the reactivity of anisole derivatives. For instance, bromination and fluorination of 3-methoxyphenol precursors became a foundational method, as evidenced by modern protocols. The compound’s utility as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents, further propelled its adoption in industrial and academic settings.

Significance in Organic Chemistry

2-Bromo-3-fluoroanisole occupies a critical niche in organic synthesis due to its dual functionality: the methoxy group acts as an electron-donating substituent, while bromine and fluorine serve as ortho-directing, electron-withdrawing groups. This unique electronic profile enables precise regioselective transformations, such as Suzuki–Miyaura couplings and nucleophilic aromatic substitutions. Its role in synthesizing complex molecules is exemplified in the preparation of hepatitis C virus (HCV) inhibitors, where bromofluoroanisole derivatives act as key intermediates for ribonucleoside prodrugs. Additionally, its stability under diverse reaction conditions makes it a versatile building block for agrochemicals and advanced materials.

Nomenclature and Classification

The systematic IUPAC name for 2-bromo-3-fluoroanisole is 2-bromo-1-fluoro-3-methoxybenzene, reflecting the positions of substituents on the benzene ring. Alternative designations include:

  • 3-Fluoro-2-bromoanisole (positional isomer notation)
  • Methyl 2-bromo-3-fluorophenyl ether (functional group emphasis)

Its molecular formula, C₇H₆BrFO, classifies it as a tri-substituted aromatic ether with a molecular weight of 205.02 g/mol. The compound falls under the broader category of halogenated anisoles, which are characterized by their methoxy and halogen substituents.

General Overview of Structure-Property Relationships

The physicochemical properties of 2-bromo-3-fluoroanisole are governed by its molecular architecture:

PropertyValueMethod/Source
Molecular Weight205.02 g/molCalculated
Density1.5 ± 0.1 g/cm³Experimental
Boiling Point189.2 ± 20.0 °CPredicted
Melting PointNot characterized
SolubilityInsoluble in water

Electronic Effects:

  • The methoxy group (-OCH₃) donates electron density via resonance, activating the ring toward electrophilic attack at the para and ortho positions.
  • Bromine and fluorine withdraw electron density inductively, creating a polarized aromatic system that favors directed substitutions.

Steric Considerations:

  • The ortho arrangement of bromine and fluorine introduces steric hindrance, limiting accessibility to certain reaction sites. This spatial constraint is exploited in selectivity-driven syntheses, such as the preparation of geminal dihaloalkenes.

Spectroscopic Features:

  • ¹H NMR: Signals at δ 3.84 ppm (methoxy -OCH₃) and δ 6.8–7.5 ppm (aromatic protons), with splitting patterns arising from F-H coupling.
  • ¹³C NMR: Peaks for carbons adjacent to halogens appear downfield (e.g., C-Br at ~115 ppm, C-F at ~160 ppm).

This interplay of electronic and steric factors underpins the compound’s reactivity and applications in synthetic chemistry.

Synthesis and Reactivity

Synthetic Methodologies

2-Bromo-3-fluoroanisole is typically synthesized via two primary routes:

Route 1: Direct Halogenation of Anisole Derivatives

Bromination of 3-fluoroanisole using electrophilic agents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) yields the target compound. This method emphasizes regioselectivity, with reaction conditions tailored to avoid over-bromination.

Route 2: Diazotization and Sandmeyer Reaction

Starting from 2-amino-3-fluorobenzoic acid, diazotization with NaNO₂/HBr followed by treatment with CuBr generates 2-bromo-3-fluorobenzoic acid, which is subsequently methylated to form the methoxy group.

Table 1: Comparison of Synthetic Approaches

MethodYieldAdvantagesChallenges
Direct Bromination60–75%Single-step, high regioselectivityRequires stringent temperature control
Diazotization-Methylation70–85%High purity, scalableMulti-step, costly reagents

Reactivity and Functionalization

The compound participates in several key transformations:

  • Nucleophilic Aromatic Substitution (NAS): Fluorine’s strong electron-withdrawing effect facilitates displacement at the ortho position by nucleophiles like amines or alkoxides.
  • Cross-Coupling Reactions: Suzuki–Miyaura couplings with boronic acids enable the introduction of aryl/alkyl groups, leveraging the bromine atom as a leaving group.
  • Oxidation/Reduction: Catalytic hydrogenation reduces the bromine substituent, while ozonolysis cleaves the aromatic ring for further functionalization.

Applications in Contemporary Research

Pharmaceutical Intermediates

2-Bromo-3-fluoroanisole is pivotal in synthesizing kinase inhibitors, such as BLU-945, a next-generation EGFR inhibitor for non-small cell lung cancer. Its bromo-fluoro motif enhances binding affinity to hydrophobic kinase pockets.

Material Science

In polymer chemistry, the compound serves as a monomer for fluorinated polyethers, which exhibit enhanced thermal stability and chemical resistance.

Molecular Structure and Formula

2-Bromo-3-fluoroanisole possesses the molecular formula C₇H₆BrFO with a molecular weight of 205.02 grams per mole [1] [2] [3]. The compound is systematically named as 2-bromo-1-fluoro-3-methoxybenzene according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=C(C(=CC=C1)F)Br, indicating the specific positioning of substituents around the benzene ring [4] [5].

The molecular structure features a benzene ring with three distinct substituents: a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group (-OCH₃) at position 1 [1] [2] [3]. The International Chemical Identifier representation InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 provides a standardized description of the molecular connectivity [1] [5].

PropertyValue
Molecular FormulaC₇H₆BrFO
Molecular Weight (g/mol)205.02
Chemical Abstracts Service Number446-59-3
International Union of Pure and Applied Chemistry Name2-bromo-1-fluoro-3-methoxybenzene
Simplified Molecular Input Line Entry SystemCOC1=C(C(=CC=C1)F)Br
International Chemical Identifier KeyRNUBPKHSQXYYCV-UHFFFAOYSA-N

Electronic Configuration

The electronic configuration of 2-bromo-3-fluoroanisole reflects the complex interplay between the aromatic π-electron system and the electronic effects of multiple substituents [6] [7] [8]. The benzene ring maintains its characteristic aromatic electron configuration with six π-electrons delocalized across the ring system [9] [10] [11].

The methoxy group exhibits electron-donating properties through both inductive and mesomeric effects [7] [12] [13]. The oxygen atom in the methoxy group possesses two lone pairs of electrons that can participate in resonance with the aromatic ring, contributing to increased electron density at the ortho and para positions relative to the methoxy substituent [7] [12]. However, the inductive effect of the electronegative oxygen atom simultaneously withdraws electron density from the ring through the sigma bond framework [7] [8].

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect while simultaneously providing a weak mesomeric electron-donating effect through its lone pairs [6] [14] [9]. This dual nature results in fluorine being classified as a deactivating group despite its ability to direct electrophilic substitution to ortho and para positions [6] [14] [9]. The electronic configuration of fluorine (1s²2s²2p⁵) allows for limited π-overlap with the aromatic system due to the poor energy match between fluorine 2p orbitals and carbon 2p orbitals [14] [9].

Bromine demonstrates moderate inductive electron-withdrawing properties combined with weak mesomeric electron-donating capabilities [13] [8]. The larger atomic radius of bromine compared to fluorine results in less effective orbital overlap with the aromatic system, leading to weaker mesomeric interactions [6] [13]. The electronic configuration of bromine ([Ar]3d¹⁰4s²4p⁵) places the valence electrons in higher energy orbitals, further reducing the effectiveness of π-overlap [15].

SubstituentInductive EffectMesomeric EffectOverall EffectElectronegativity
Methoxy (-OCH₃)Weak -I+MActivating3.44 (O)
Fluorine (-F)Strong -I+M (weak)Deactivating3.98
Bromine (-Br)Moderate -I+M (weak)Deactivating2.96

Bond Properties and Molecular Geometry

The molecular geometry of 2-bromo-3-fluoroanisole deviates from ideal benzene symmetry due to the presence of different substituents with varying steric and electronic demands [16] [17] [11]. The carbon-halogen bond lengths reflect the atomic radii differences between fluorine and bromine, with the carbon-fluorine bond being significantly shorter than the carbon-bromine bond [17] [15].

The carbon-fluorine bond exhibits exceptional strength and short bond length, typically measuring approximately 1.34 Å in aromatic systems [17]. This bond demonstrates high polarity due to the electronegativity difference between carbon and fluorine, contributing to the overall dipole moment of the molecule [18] [15]. The carbon-bromine bond, measuring approximately 1.90 Å, is considerably longer and less polar than the carbon-fluorine bond [17] [15].

The methoxy group introduces additional geometric considerations through the carbon-oxygen bond length of approximately 1.36 Å and the oxygen-carbon bond of the methyl group measuring about 1.43 Å [17]. The sp³ hybridization of the methyl carbon creates tetrahedral geometry around this center, while the oxygen atom adopts approximately sp² hybridization to accommodate lone pair interactions with the aromatic system [19] [20].

Bond angles within the aromatic ring show subtle deviations from the ideal 120° due to substituent effects [16] [11]. The electronegativity differences and steric interactions between adjacent substituents can cause small distortions in the ring geometry [16] [17]. The presence of multiple substituents creates a complex electronic environment that influences both bond lengths and angles throughout the molecule [11] [8].

Bond TypeTypical Length (Å)Characteristics
C-F (aromatic)~1.34Short, highly polar, strong
C-Br (aromatic)~1.90Long, moderately polar
C-O (methoxy)~1.36Intermediate length, polar
O-C (methyl)~1.43Single bond, tetrahedral carbon

Conformational Analysis

The conformational behavior of 2-bromo-3-fluoroanisole primarily involves rotation about the carbon-oxygen bond connecting the methoxy group to the aromatic ring [21] [19] [20]. Theoretical and experimental studies on related fluoroanisole compounds have revealed that the methoxy group preferentially adopts planar conformations relative to the benzene ring [21] [19] [20].

Two principal conformations exist for the methoxy group: the cis conformation, where the methyl group is oriented toward the adjacent substituent, and the trans conformation, where it is oriented away [21] [19] [22]. For 3-fluoroanisole, molecular orbital calculations using STO-3G and 6-31G basis sets have demonstrated that the cis conformer exhibits slightly greater stability than the trans conformer [21]. The energy difference between these conformations is relatively small, typically less than 1 kilocalorie per mole [21] [19].

The rotational barrier for methoxy group rotation in substituted anisoles has been characterized through various spectroscopic and computational methods [23] [20] [24]. The barrier height depends significantly on the nature and position of other substituents on the ring [20] [24]. For compounds with halogen substituents, the rotational barriers are generally higher than those observed in unsubstituted anisole due to steric and electronic interactions [23] [24].

The presence of both fluorine and bromine substituents in 2-bromo-3-fluoroanisole creates a complex potential energy surface for methoxy rotation [21] [23]. The electronic effects of these halogens influence the π-electron density distribution in the ring, which in turn affects the optimal orientation of the methoxy group [21] [8]. At room temperature, the methoxy group undergoes rapid interconversion between conformational states, with populations determined by the relative stabilities of each conformation [19] [20].

Computational studies suggest that the preferred conformation involves the methoxy group lying approximately in the plane of the aromatic ring, maximizing overlap between the oxygen lone pairs and the aromatic π-system [21] [19]. This planar arrangement optimizes the resonance interaction between the methoxy group and the ring while minimizing steric interactions with the halogen substituents [21] [20].

Halogen and Methoxy Group Interactions

The interaction between halogen substituents and the methoxy group in 2-bromo-3-fluoroanisole involves both through-bond and through-space effects that significantly influence the molecular properties [6] [26]. The proximity of the fluorine atom to the methoxy group creates specific electronic and steric interactions that differ from those involving the more distant bromine substituent [6].

Fluorine's high electronegativity generates a strong inductive effect that withdraws electron density from the aromatic ring and indirectly affects the electron-donating capability of the methoxy group [6] [14] [7]. This interaction reduces the overall electron density at positions ortho and para to the methoxy group, partially counteracting its activating influence [6] [7]. The small size of fluorine minimizes steric hindrance with the methoxy group, allowing for relatively free rotation about the carbon-oxygen bond [14].

Bromine's position relative to the methoxy group results in different interaction patterns compared to fluorine [26]. The larger atomic radius of bromine creates greater steric bulk, potentially influencing the preferred conformations of the methoxy group [23]. However, the weaker electronegativity of bromine compared to fluorine results in less pronounced inductive effects on the methoxy group's electronic properties [6] [13].

The combined presence of both halogens creates a unique electronic environment around the methoxy group [26]. Halogen bonding interactions, while weak in this system, may contribute to conformational preferences and intermolecular interactions [26]. The electron-withdrawing nature of both halogens reduces the overall nucleophilicity of the aromatic ring compared to unsubstituted anisole [6] [7].

Through-space interactions between the halogen atoms and the methoxy oxygen may influence molecular geometry and conformational preferences [17]. These interactions are generally weak but can become significant in determining the relative stabilities of different conformational states [17] [26]. The polarizable nature of bromine allows for stronger dispersion interactions compared to fluorine [26].

Interaction TypeFluorine-MethoxyBromine-Methoxy
Inductive EffectStrong withdrawalModerate withdrawal
Steric HindranceMinimalModerate
Through-space InteractionsWeakModerate
Conformational InfluenceLimitedModerate

Structure-Activity Relationships

The structure-activity relationships of 2-bromo-3-fluoroanisole are governed by the collective effects of its substituents on reactivity patterns and chemical behavior [6] [8]. The methoxy group serves as the primary activating influence, directing electrophilic substitution reactions to the remaining ortho and para positions [7] [12] [10].

The presence of both fluorine and bromine as deactivating substituents significantly modulates the reactivity of the aromatic ring [6] [14] [9]. These halogens reduce the overall electron density of the ring system, making it less susceptible to electrophilic attack compared to simple anisole derivatives [6] [10]. The deactivating effect follows the order of electronegativity, with fluorine exerting a stronger influence than bromine [6] [14].

Regioselectivity in electrophilic aromatic substitution reactions is determined by the combined directing effects of all substituents [6] [10] [28]. The methoxy group directs incoming electrophiles to ortho and para positions relative to itself, while the halogens also exhibit ortho-para directing properties despite their deactivating nature [6] [28]. The competition between these directing effects determines the major substitution products [10] [28].

The topological polar surface area of 9.2 Ų reflects the contribution of the methoxy oxygen to the molecular polarity [1] [29]. This relatively low value indicates limited hydrogen bonding capability and influences the compound's solubility and permeability properties [1] [29]. The XLogP3-AA value of 2.7 suggests moderate lipophilicity, balancing the polar methoxy group against the lipophilic halogen substituents [1].

Nucleophilic aromatic substitution reactions may occur at positions bearing halogen substituents, particularly fluorine due to its excellent leaving group properties in activated aromatic systems [6] [30]. The electron-withdrawing effects of the multiple substituents can activate the ring toward nucleophilic attack under appropriate conditions [6] [30].

The rotatable bond count of one, corresponding to the methoxy group rotation, indicates limited conformational flexibility [1]. This restricted flexibility contributes to more predictable pharmacokinetic and binding properties in biological systems [1] [22]. The absence of hydrogen bond donors and presence of two hydrogen bond acceptors (oxygen atoms) influence intermolecular interaction patterns [1].

Structural FeatureImpact on Activity
Methoxy groupPrimary activating influence, ortho-para directing
Fluorine substituentStrong deactivation, potential leaving group
Bromine substituentModerate deactivation, ortho-para directing
Multiple substituentsReduced overall reactivity, complex regioselectivity
Low rotational freedomPredictable conformational behavior

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-fluoroanisole

Dates

Last modified: 08-15-2023

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